molecular formula C18H21N3OS B5659827 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarbothioamide

4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarbothioamide

Cat. No. B5659827
M. Wt: 327.4 g/mol
InChI Key: SLEKJWUWRHCCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarbothioamide derivatives involves multi-step chemical reactions starting from basic raw materials. Key intermediate compounds such as 4-[4-(4-methoxyphenyl)piperazine-1-yl]aniline have been prepared through processes including bromination, cyclization, N-alkylation, and reduction, showcasing the complexity and precision required in the synthesis of these compounds (Yang Qi-don, 2015).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives, including 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarbothioamide, often involves spectroscopic techniques and crystallography. Studies utilizing X-ray diffraction and spectroscopy provide insights into the compound's conformation, bond lengths, angles, and overall 3D structure, which is crucial for understanding its chemical behavior (Shusheng Zhang et al., 2007).

properties

IUPAC Name

4-(4-methoxyphenyl)-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-22-17-9-7-16(8-10-17)20-11-13-21(14-12-20)18(23)19-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEKJWUWRHCCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644717
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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